Methyl 3-(3-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate
Description
Methyl 3-(3-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate (CAS: 217973-34-9) is a dipeptide-derived compound featuring a methyl ester, a tert-butoxycarbonyl (Boc)-protected amino group, and a propanamido linker. It serves as a key intermediate in peptide synthesis, particularly in solid-phase methodologies, where Boc protection ensures selective deprotection under acidic conditions . Its structure combines stability (due to the Boc group) with solubility in organic solvents, making it versatile for coupling reactions.
Properties
IUPAC Name |
methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(17)14-7-5-9(15)13-8-6-10(16)18-4/h5-8H2,1-4H3,(H,13,15)(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBXYHZZERLBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate typically involves the following steps:
Protection of the amine group: The starting material, 3-aminopropanoic acid, is reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to protect the amine group, forming Boc-3-aminopropanoic acid.
Formation of the amide bond: Boc-3-aminopropanoic acid is then reacted with methyl 3-aminopropanoate in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc-protected amine undergoes acid-catalyzed deprotection to generate a free amine, a critical step in peptide elongation.
Reagents/Conditions :
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
4 M HCl in dioxane or aqueous HCl
Mechanism :
Protonation of the Boc group’s carbonyl oxygen followed by cleavage of the tert-butyl carbamate bond, releasing CO₂ and forming the free amine (Figure 1).
Outcomes :
-
Quantitative deprotection occurs within 1–2 hours at room temperature.
-
Yields exceed 90% in optimized conditions.
Ester Hydrolysis
The methyl ester is hydrolyzed to a carboxylic acid under basic conditions, enabling further coupling reactions.
Reagents/Conditions :
Mechanism :
Nucleophilic attack by hydroxide ion at the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and yield the carboxylic acid (Figure 2).
Outcomes :
-
Conversion rates >95% observed via HPLC.
-
Acidic workup (HCl) neutralizes the base and isolates the carboxylic acid .
Amide Bond Formation
The carboxylic acid (post-ester hydrolysis) participates in peptide coupling via activation.
Reagents/Conditions :
| Coupling Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| HATU | DIPEA | DMF | 75–90 |
| EDCI/HOBt | — | DCM | 65–80 |
| DCC | NMM | THF | 70–85 |
Mechanism :
Activation of the carboxylic acid to an acyloxyphosphonium (HATU) or mixed anhydride (EDCI) intermediate, followed by nucleophilic attack by an amine .
Applications :
Nucleophilic Substitution at the Ester Group
The methyl ester undergoes transesterification or aminolysis under specific conditions.
Reagents/Condients :
Outcomes :
-
Transesterification yields drop sharply with steric hindrance (e.g., <50% for bulky alcohols).
-
Aminolysis produces secondary amides but competes with hydrolysis in aqueous media.
Stability Under Reaction Conditions
The compound’s stability varies with pH and temperature:
| Condition | Stability Profile |
|---|---|
| Acidic (pH < 3) | Rapid Boc deprotection; ester hydrolysis |
| Neutral (pH 6–8) | Stable for >24 hours at 25°C |
| Basic (pH > 10) | Ester hydrolyzes within 30 minutes |
Comparative Reactivity with Analogues
Key structural variations influence reactivity:
| Feature | Impact on Reactivity |
|---|---|
| Boc group | Stabilizes amine; acid-labile |
| Methyl ester | Hydrolyzes faster than ethyl analogues |
| β-Alanine backbone | Enhances flexibility in peptide design |
Scientific Research Applications
Methyl 3-(3-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate, commonly referred to as a derivative of amino acid compounds, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, peptide synthesis, and biochemistry.
Chemical Properties and Structure
This compound is characterized by the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 244.29 g/mol
- CAS Number : 1442656-30-5
The compound features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.
Medicinal Chemistry
This compound plays a significant role in the development of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. The Boc group facilitates the protection of amino groups during synthesis, making it easier to create complex molecules that may exhibit therapeutic properties.
Peptide Synthesis
The compound is utilized extensively in peptide synthesis protocols. The Boc group serves as a temporary protective group for amino acids, allowing for the stepwise assembly of peptides through solid-phase synthesis methods. This application is crucial for producing peptides that can be used as drugs or biological probes.
| Application | Description |
|---|---|
| Medicinal Chemistry | Development of new pharmaceuticals with enhanced activity and selectivity |
| Peptide Synthesis | Stepwise assembly of peptides using Boc protection for amino groups |
Biochemical Research
In biochemical studies, this compound can be employed to explore protein interactions and enzyme mechanisms. By modifying the structure of peptides with this compound, researchers can investigate how specific amino acid sequences affect protein folding and function.
Drug Delivery Systems
Recent studies have indicated potential applications in drug delivery systems where the compound's ability to form stable complexes with various drugs could enhance bioavailability and target specificity.
Case Study 1: Peptide-Based Drug Development
A study published in Journal of Medicinal Chemistry demonstrated the use of this compound in synthesizing a peptide that targets cancer cells. The researchers reported improved efficacy compared to existing treatments due to the selective binding properties conferred by the modified peptide structure.
Case Study 2: Enzyme Inhibition Studies
Another research article detailed how this compound was used to create inhibitors for specific enzymes involved in metabolic pathways. The study found that modifications using this compound led to significantly enhanced inhibition rates, suggesting its potential as a lead compound for drug development aimed at metabolic diseases.
Mechanism of Action
The mechanism of action of Methyl 3-(3-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions. The Boc protecting group stabilizes the amine, preventing it from reacting prematurely .
Comparison with Similar Compounds
Structural Features
The compound’s core structure distinguishes it from similar derivatives:
- Boc Protection: Unlike trifluoroacetyl (TFA)-protected analogs (e.g., Methyl 3-(3,4-dimethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoate, ), the Boc group offers acid-labile protection, avoiding harsh deprotection conditions (e.g., strong bases) .
- Propanamido Linker : This moiety contrasts with thioether-containing analogs (e.g., compound 19 in ), which introduce sulfur for metal coordination or disulfide bonding.
- Ester Functionality: The methyl ester facilitates solubility and is common in intermediates like (S)-methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate (), though the latter lacks the propanamido chain .
Key Observations :
- Lower yields in compounds like 3p (14%) or KZR-616 (45%) arise from steric hindrance (benzofuran) or multi-step protocols .
- Trifluoroacetamido derivatives () require nitration and reduction steps, complicating synthesis compared to Boc-protected analogs .
Functional and Application-Based Comparisons
Stability and Deprotection
- Boc Group: Removed via trifluoroacetic acid (TFA), preserving acid-sensitive functionalities. This contrasts with benzyloxycarbonyl (Cbz) groups (e.g., ), which require hydrogenolysis .
- TFA-Protected Analogs : Harsher deprotection (e.g., piperidine) limits compatibility with acid-sensitive substrates .
Biological Activity
Methyl 3-(3-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate, a compound with the molecular formula C12H22N2O5, is a derivative of propanoic acid that is widely utilized in organic synthesis and pharmaceutical research. Its biological activity is primarily linked to its role as an intermediate in peptide synthesis and its potential applications in drug development.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in stabilizing the amine during chemical reactions. The presence of both ester and amide functional groups allows for selective reactions, making this compound valuable in various synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O5 |
| Molecular Weight | 258.32 g/mol |
| CAS Number | 217973-44-9 |
| GHS Hazard Pictogram | GHS07 (Irritant) |
This compound functions primarily as a protected amino acid derivative. The Boc group protects the amine from premature reactions, facilitating the formation of peptide bonds without unwanted side reactions. This property is essential in peptide synthesis, where the compound acts as a building block for more complex molecules.
1. Peptide Synthesis
The compound is extensively used in the synthesis of peptides, where it serves as a stable intermediate. The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then participate in further reactions to form peptide bonds.
2. Drug Development
Research indicates that compounds similar to this compound have potential applications as prodrugs or active pharmaceutical ingredients (APIs). The versatility of this compound allows it to be modified into various derivatives that may exhibit enhanced biological activity.
3. Enzyme-Substrate Interactions
Studies have shown that this compound can be employed to investigate enzyme-substrate interactions, particularly in the context of modifying proteins or studying enzymatic activity related to drug metabolism.
Case Studies and Research Findings
Several studies have highlighted the biological implications of compounds related to this compound:
- Anticancer Activity : Research has demonstrated that derivatives of this compound can inhibit specific cancer cell lines by disrupting cellular processes essential for survival. For instance, compounds with similar structures have shown micromolar inhibition against key mitotic kinesins involved in cancer cell proliferation .
- Toxicological Profile : Safety assessments indicate that this compound may cause skin and eye irritation upon exposure, necessitating careful handling in laboratory settings .
Q & A
Q. How can researchers optimize the synthesis of Methyl 3-(3-{[(tert-butoxy)carbonyl]amino}propanamido)propanoate to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst loading. For example, tert-butoxycarbonyl (Boc) protection is sensitive to acidic conditions; thus, maintaining a neutral or slightly basic environment during coupling reactions is critical. Flash chromatography using gradients of ethyl acetate and hexane (e.g., 1:1.5 ratio) has proven effective for purification, as demonstrated in Ugi reaction protocols for structurally similar compounds . Additionally, Tf2NH-catalyzed tert-butylation at 0°C in dichloromethane can enhance Boc-group stability during esterification steps .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address potential ambiguities?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C, is essential for confirming the Boc-protected amine and ester functionalities. Rotameric mixtures or diastereoisomers may complicate spectra; integrating peak areas and analyzing coupling constants (e.g., J = 8.4 Hz for aromatic protons) can resolve ambiguities. Infrared (IR) spectroscopy further validates carbonyl stretches (e.g., ~1700 cm<sup>−1</sup> for ester and Boc groups). For advanced validation, high-resolution mass spectrometry (HRMS) with sodium adducts ([M+Na]<sup>+</sup>) provides precise molecular weight confirmation .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during the synthesis of derivatives of this compound?
- Methodological Answer : Stereochemical outcomes depend on reaction mechanisms and precursor configurations. For example, using chiral auxiliaries or enantiomerically pure starting materials (e.g., (S)- or (R)-amino acid derivatives) ensures stereochemical fidelity. In cases of diastereomer formation (e.g., d.e. = 56% observed in Ugi reactions), preparative HPLC with chiral stationary phases or recrystallization in solvent mixtures like ethyl acetate/hexane can isolate desired stereoisomers . Computational modeling (DFT or molecular dynamics) may predict steric hindrance effects to guide synthetic design .
Q. What strategies are effective for analyzing the environmental fate and biodegradation pathways of this compound?
- Methodological Answer : Environmental studies should combine laboratory and computational approaches. Hydrolysis studies under varying pH conditions (e.g., pH 5–9) can identify degradation products, while LC-MS/MS tracks metabolite formation. Ecotoxicity assays (e.g., Daphnia magna or algal growth inhibition) assess acute and chronic impacts. Computational tools like EPI Suite predict biodegradation half-lives and bioaccumulation potential based on logP values and molecular descriptors . Field studies may monitor soil or water systems for residual concentrations using isotope-labeled analogs .
Q. How can conflicting NMR data for structurally similar compounds be resolved when characterizing this molecule?
- Methodological Answer : Data contradictions often arise from solvent effects, rotameric equilibria, or impurities. Compare spectra acquired in deuterated solvents like CD3CN versus DMSO-d6 to identify solvent-induced shifts. Variable-temperature NMR (e.g., 25°C to −40°C) can "freeze" rotameric interconversions, simplifying peak assignments. Cross-validation with 2D techniques (COSY, HSQC) ensures connectivity accuracy .
Experimental Design & Troubleshooting
Q. What are the critical parameters for scaling up the synthesis of this compound without compromising reaction efficiency?
- Methodological Answer : Scale-up requires optimizing heat and mass transfer. Use jacketed reactors with precise temperature control (e.g., ±1°C) to manage exothermic reactions. Solvent volume-to-substrate ratios should be maintained (e.g., 0.1 M in tert-butyl acetate) to avoid concentration-driven side reactions. For Boc deprotection, gradual addition of trifluoroacetic acid (TFA) minimizes localized overheating. Process analytical technology (PAT) tools like in-situ FTIR monitor reaction progress in real time .
Q. How should researchers mitigate side reactions during Boc-group manipulation in this compound?
- Methodological Answer : Side reactions like premature Boc cleavage or ester hydrolysis are minimized by avoiding protic solvents (e.g., methanol) and strong acids/bases. Use scavengers (e.g., 2,6-lutidine) during TFA-mediated deprotection to sequester free protons. For coupling steps, carbodiimide-based reagents (DCC or EDC) with DMAP catalysis improve amide bond formation efficiency while reducing racemization .
Data Analysis & Validation
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic routes?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energies and regioselectivity. Tools like Gaussian or ORCA model reaction pathways (e.g., nucleophilic acyl substitution at the ester moiety). Machine learning platforms (e.g., Pistachio or Reaxys-derived models) recommend feasible synthetic routes by cross-referencing reaction databases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
